molecular formula C12H10ClIN2O2S B3602686 1-(2-chlorophenyl)-N-(5-iodopyridin-2-yl)methanesulfonamide

1-(2-chlorophenyl)-N-(5-iodopyridin-2-yl)methanesulfonamide

Cat. No.: B3602686
M. Wt: 408.64 g/mol
InChI Key: DRDNUILCXBLLIG-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(5-iodopyridin-2-yl)methanesulfonamide is a chemical compound that features a combination of a chlorophenyl group and an iodopyridinyl group linked by a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(5-iodopyridin-2-yl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the desired functional groups.

    Iodopyridinyl Intermediate: The iodopyridinyl group can be synthesized through halogenation reactions of pyridine derivatives.

    Coupling Reaction: The final step involves coupling the chlorophenyl and iodopyridinyl intermediates using a sulfonamide linkage, often facilitated by catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(5-iodopyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Both the chlorophenyl and iodopyridinyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation and nucleophilic substitution reactions typically involve reagents like sodium iodide (NaI) and silver nitrate (AgNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2-chlorophenyl)-N-(5-iodopyridin-2-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-N-(5-iodopyridin-2-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-N-(5-bromopyridin-2-yl)methanesulfonamide: Similar structure but with a bromine atom instead of iodine.

    1-(2-chlorophenyl)-N-(5-fluoropyridin-2-yl)methanesulfonamide: Contains a fluorine atom, leading to different reactivity and properties.

Uniqueness

1-(2-chlorophenyl)-N-(5-iodopyridin-2-yl)methanesulfonamide is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens with the methanesulfonamide moiety provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(5-iodopyridin-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClIN2O2S/c13-11-4-2-1-3-9(11)8-19(17,18)16-12-6-5-10(14)7-15-12/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDNUILCXBLLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=NC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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